molecular formula C15H11ClN2O2 B12634894 3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione CAS No. 920276-20-6

3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione

Cat. No.: B12634894
CAS No.: 920276-20-6
M. Wt: 286.71 g/mol
InChI Key: CDIHRODNNWGJAU-UHFFFAOYSA-N
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Description

3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione is a complex heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a quinoline system, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve chlorination and cyclization to form the final quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated products.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and indole derivatives, which can have different biological activities and applications.

Scientific Research Applications

3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-11H-indolo[3,2-c]quinoline: Shares a similar indole-quinoline structure but lacks the tetrahydro and dione functionalities.

    2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents and functional groups.

Uniqueness

3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione is unique due to its specific combination of indole and quinoline rings, along with the presence of chlorine and dione functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

920276-20-6

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione

InChI

InChI=1S/C15H11ClN2O2/c16-7-4-5-8-10(6-7)18-15(20)13-12-9(17-14(8)13)2-1-3-11(12)19/h4-6,17H,1-3H2,(H,18,20)

InChI Key

CDIHRODNNWGJAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C4=C(C=C(C=C4)Cl)NC3=O

Origin of Product

United States

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